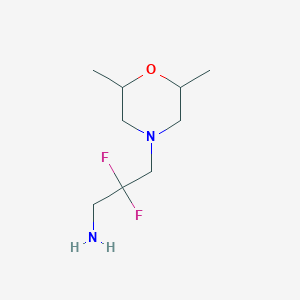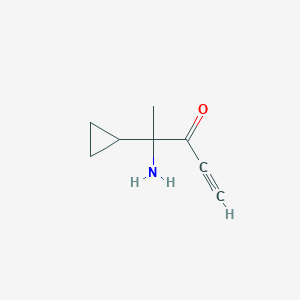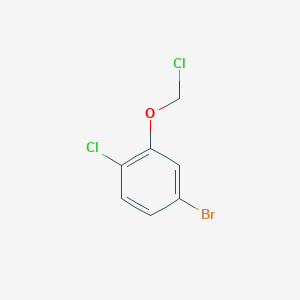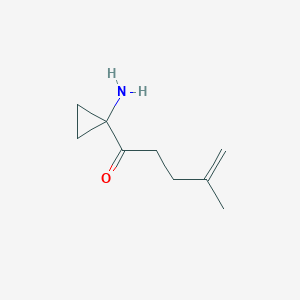
N-(Oxan-4-YL)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxan-4-YL)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . It is primarily used for research purposes and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-YL)ethane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and eco-friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Oxan-4-YL)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes substitution reactions where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields sulfonic acids, while reduction yields amines.
Wissenschaftliche Forschungsanwendungen
N-(Oxan-4-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(Oxan-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets. It acts by inhibiting enzymes that are crucial for various biological processes. The sulfonamide group is known to mimic the structure of natural substrates, thereby competitively inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Oxan-4-YL)ethane-1-sulfonamide: C7H15NO3S
N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-sulfonamide: C7H15NO4S
Uniqueness
This compound is unique due to its specific structure, which includes a six-membered oxane ring and a sulfonamide group. This structure imparts unique chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
N-(oxan-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-2-12(9,10)8-7-3-5-11-6-4-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
LSRSQOROJGLZGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)


![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)


![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)



![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
